molecular formula C24H52ClNO B12722785 N,N-Dimethyl-N-((nonyloxy)methyl)-1-dodecanaminium chloride CAS No. 366491-05-6

N,N-Dimethyl-N-((nonyloxy)methyl)-1-dodecanaminium chloride

Cat. No.: B12722785
CAS No.: 366491-05-6
M. Wt: 406.1 g/mol
InChI Key: HYTNPDPGCIZTBR-UHFFFAOYSA-M
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Description

N,N-Dimethyl-N-((nonyloxy)methyl)-1-dodecanaminium chloride is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to interact with biological membranes and its antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-N-((nonyloxy)methyl)-1-dodecanaminium chloride typically involves the quaternization of tertiary amines with alkyl halides. The reaction conditions often include:

    Solvent: Polar solvents such as ethanol or methanol.

    Temperature: Moderate temperatures around 50-70°C.

    Catalysts: Sometimes, phase transfer catalysts are used to enhance the reaction rate.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Raw Materials: High-purity tertiary amines and alkyl halides.

    Reaction Control: Automated systems to monitor and control temperature, pressure, and reaction time.

    Purification: Techniques such as distillation and recrystallization to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-N-((nonyloxy)methyl)-1-dodecanaminium chloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: Commonly undergoes nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Nucleophiles such as halides, hydroxides, or amines.

Major Products

    Oxidation: N-oxides.

    Reduction: Reduced amines.

    Substitution: Various substituted quaternary ammonium compounds.

Scientific Research Applications

N,N-Dimethyl-N-((nonyloxy)methyl)-1-dodecanaminium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in the study of membrane proteins and lipid interactions.

    Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.

    Industry: Utilized in formulations of detergents, fabric softeners, and emulsifiers.

Mechanism of Action

The compound exerts its effects primarily through its interaction with biological membranes. The quaternary ammonium group disrupts the lipid bilayer, leading to increased membrane permeability and eventual cell lysis. This mechanism is particularly effective against bacteria and fungi, making it a potent antimicrobial agent.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-N,N-diallylammonium chloride
  • N,N-Dimethylacrylamide
  • N,N-Dimethylformamide

Uniqueness

N,N-Dimethyl-N-((nonyloxy)methyl)-1-dodecanaminium chloride stands out due to its long alkyl chain, which enhances its surfactant properties and its ability to interact with lipid membranes more effectively than shorter-chain analogs.

Properties

CAS No.

366491-05-6

Molecular Formula

C24H52ClNO

Molecular Weight

406.1 g/mol

IUPAC Name

dodecyl-dimethyl-(nonoxymethyl)azanium;chloride

InChI

InChI=1S/C24H52NO.ClH/c1-5-7-9-11-13-14-15-16-18-20-22-25(3,4)24-26-23-21-19-17-12-10-8-6-2;/h5-24H2,1-4H3;1H/q+1;/p-1

InChI Key

HYTNPDPGCIZTBR-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)COCCCCCCCCC.[Cl-]

Origin of Product

United States

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